eIF4A3-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eukaryotic Initiation Factor 4A3 Inhibitor 16 (eIF4A3-IN-16) is a small molecule inhibitor specifically designed to target eukaryotic initiation factor 4A3, a core component of the exon junction complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of eukaryotic initiation factor 4A3 inhibitor 16 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Commonly used reagents include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates.
Industrial Production Methods
Industrial production of eukaryotic initiation factor 4A3 inhibitor 16 involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring consistent quality control. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Eukaryotic initiation factor 4A3 inhibitor 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Eukaryotic initiation factor 4A3 inhibitor 16 has a wide range of scientific research applications, including:
Mécanisme D'action
Eukaryotic initiation factor 4A3 inhibitor 16 exerts its effects by binding to eukaryotic initiation factor 4A3, a core component of the exon junction complex. This binding disrupts the normal function of the exon junction complex, leading to altered mRNA splicing, reduced nonsense-mediated mRNA decay, and changes in gene expression. The compound’s mechanism of action involves the inhibition of eukaryotic initiation factor 4A3’s ATPase and RNA helicase activities, which are essential for its role in RNA metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Eukaryotic Initiation Factor 4A1 Inhibitors: These compounds target eukaryotic initiation factor 4A1, another member of the eukaryotic initiation factor 4A family, and have similar effects on translation initiation and gene expression.
Eukaryotic Initiation Factor 4A2 Inhibitors: These inhibitors target eukaryotic initiation factor 4A2 and share similar mechanisms of action with eukaryotic initiation factor 4A3 inhibitors.
Uniqueness
Eukaryotic initiation factor 4A3 inhibitor 16 is unique in its specific targeting of eukaryotic initiation factor 4A3, which is distinct from eukaryotic initiation factor 4A1 and eukaryotic initiation factor 4A2 in its role within the exon junction complex. This specificity allows for more precise modulation of gene expression and mRNA splicing, making it a valuable tool in both basic research and therapeutic development .
Propriétés
Formule moléculaire |
C29H28O8 |
---|---|
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
methyl (1R,2R,3S,3aR,8bS)-6-acetyl-1,8b-dihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |
InChI |
InChI=1S/C29H28O8/c1-16(30)18-14-21(35-3)25-22(15-18)37-29(19-10-12-20(34-2)13-11-19)24(17-8-6-5-7-9-17)23(27(32)36-4)26(31)28(25,29)33/h5-15,23-24,26,31,33H,1-4H3/t23-,24-,26-,28+,29+/m1/s1 |
Clé InChI |
JMTJQGAMQVTDMS-IDAMAFBJSA-N |
SMILES isomérique |
CC(=O)C1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
SMILES canonique |
CC(=O)C1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.